molecular formula C27H25NO4S B281553 4-methyl-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide

4-methyl-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide

Cat. No. B281553
M. Wt: 459.6 g/mol
InChI Key: TYMGORYDHRYJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide, also known as Compound A, is a synthetic compound that has been studied extensively for its potential therapeutic applications. It belongs to the class of benzamide compounds and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide A involves its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. It also has been shown to activate the peroxisome proliferator-activated receptor (PPAR) gamma, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
4-methyl-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide A has been shown to have several biochemical and physiological effects, including the inhibition of inflammation, the regulation of glucose and lipid metabolism, and the induction of cell death in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-methyl-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide A in lab experiments include its high potency, selectivity, and low toxicity. However, its limited solubility in water and its high cost may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-methyl-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide A, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of other diseases, such as cardiovascular diseases, and the exploration of its mechanisms of action in more detail. In addition, the development of analogs of 4-methyl-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide A may lead to the discovery of new therapeutic agents with improved properties.

Synthesis Methods

The synthesis of 4-methyl-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide A involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine, followed by the reaction of the resulting product with 4-methylbenzoic acid. The final product is obtained after purification and isolation through column chromatography.

Scientific Research Applications

4-methyl-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide A has been studied extensively for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.

properties

Molecular Formula

C27H25NO4S

Molecular Weight

459.6 g/mol

IUPAC Name

4-methyl-N-(4-methylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide

InChI

InChI=1S/C27H25NO4S/c1-18-7-11-20(12-8-18)27(29)28(33(30,31)22-14-9-19(2)10-15-22)21-13-16-26-24(17-21)23-5-3-4-6-25(23)32-26/h7-17H,3-6H2,1-2H3

InChI Key

TYMGORYDHRYJRV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=CC=C(C=C5)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=CC=C(C=C5)C

Origin of Product

United States

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